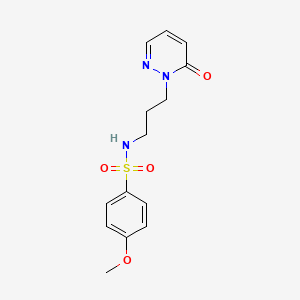

4-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a methoxy group and a pyridazinone moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide typically involves multiple steps:

Formation of the Pyridazinone Moiety: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

Alkylation: The pyridazinone intermediate is then alkylated with a suitable halide to introduce the propyl chain.

Sulfonamide Formation: The final step involves the reaction of the alkylated pyridazinone with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Solvent recovery and recycling, as well as waste minimization strategies, would be integral to the industrial process.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.

Reduction: The pyridazinone ring can be reduced to a dihydropyridazine under hydrogenation conditions.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: 4-hydroxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide.

Reduction: 4-methoxy-N-(3-(dihydropyridazin-1(6H)-yl)propyl)benzenesulfonamide.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology and Medicine

In biological and medicinal research, 4-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide may be investigated for its potential as an enzyme inhibitor or receptor modulator. Its structure suggests it could interact with biological targets involved in various diseases, including cancer and inflammatory conditions.

Industry

In the industrial sector, this compound might be used in the development of new pharmaceuticals or agrochemicals

Mecanismo De Acción

The mechanism of action of 4-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide would depend on its specific biological target. Generally, sulfonamides act by mimicking the structure of natural substrates or inhibitors, thereby interfering with enzyme activity or receptor function. The pyridazinone moiety could enhance binding affinity and specificity towards certain proteins or enzymes.

Comparación Con Compuestos Similares

Similar Compounds

4-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide: shares similarities with other sulfonamides and pyridazinone derivatives.

This compound: can be compared to compounds like 4-methoxybenzenesulfonamide and pyridazinone derivatives.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and chemical reactivity. The presence of both a sulfonamide and a pyridazinone moiety in the same molecule is relatively rare and could lead to unique interactions with biological targets.

Actividad Biológica

4-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article delves into the biological activity of this compound, supported by various research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C15H18N4O3S

- Molecular Weight : 342.39 g/mol

- IUPAC Name : this compound

Anti-inflammatory Properties

Research indicates that compounds containing a pyridazinone core exhibit significant anti-inflammatory activity. The structure of this compound suggests potential for modulating inflammatory pathways. A review highlighted that pyridazinones can effectively reduce inflammation with minimal ulcerogenic effects, making them suitable candidates for therapeutic applications in inflammatory diseases .

Anticancer Activity

Recent studies have explored the anticancer properties of similar compounds. For instance, derivatives of pyridazinones have shown promise in inhibiting cancer cell proliferation through various mechanisms, including the modulation of the ERK/MAPK pathway, which is crucial for cell growth and survival . The specific compound under consideration may share these properties due to its structural similarities.

Case Studies and Research Findings

- Study on Anti-HIV Activity : A related compound demonstrated significant anti-HIV activity in vitro, suggesting that modifications to the pyridazinone structure can enhance biological efficacy against viral infections .

- Inflammation Models : In animal models, pyridazinone derivatives have been shown to reduce markers of inflammation significantly, indicating that this compound may similarly affect inflammatory pathways.

Data Table: Biological Activities Summary

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide?

- Methodological Answer : The compound is synthesized via multi-step organic reactions, typically involving nucleophilic substitution and sulfonamide coupling. A common approach includes:

Sulfonylation : Reacting 4-methoxybenzenesulfonyl chloride with a propylamine derivative bearing the 6-oxopyridazine moiety.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are used to isolate the product.

- Key Parameters : Reaction yields (~60–75%) depend on temperature control (0–5°C for sulfonylation) and stoichiometric ratios (1:1.2 for amine:sulfonyl chloride). Similar protocols are validated for structurally related sulfonamides .

Q. How is the compound structurally characterized in academic research?

- Methodological Answer :

- X-ray Diffraction (XRD) : Single-crystal XRD (e.g., at 100 K) resolves the molecular geometry, confirming bond angles and dihedral angles between the benzenesulfonamide and pyridazine moieties. Example parameters: R factor = 0.033, data-to-parameter ratio = 9.1 .

- Spectroscopy :

- 1H/13C NMR : Peaks for methoxy (δ ~3.8 ppm), sulfonamide NH (δ ~7.2 ppm), and pyridazine protons (δ ~6.5–8.0 ppm).

- Mass Spectrometry : ESI-MS confirms the molecular ion [M+H]+ at m/z = 363.1 (calculated).

- Reference Standards : NIST-validated spectral databases ensure reproducibility .

Q. What initial biological screening models are used to evaluate its bioactivity?

- Methodological Answer :

- Enzyme Inhibition Assays : Tested against kinases (e.g., PDE inhibitors) using fluorescence-based assays (IC50 determination) .

- Cell-Based Models : Cytotoxicity screening in cancer cell lines (e.g., MTT assay) and antimicrobial activity against Gram-positive bacteria (MIC values).

- Positive Controls : Comparator compounds like 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives validate assay reliability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Reproducibility Checks : Replicate assays under standardized conditions (pH, temperature, solvent purity).

- Control Experiments : Include inactive analogs (e.g., methoxy-group removal) to confirm target specificity.

- Data Normalization : Use Z-factor scoring to account for inter-laboratory variability .

Q. What computational strategies are employed to identify molecular targets and binding mechanisms?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts interactions with enzymes (e.g., PDE4B). Key residues (e.g., Gln443, Tyr659) are identified via hydrogen bonding.

- Molecular Dynamics (MD) Simulations : GROMACS assesses binding stability (RMSD < 2.0 Å over 100 ns).

- PubChem Bioactivity Data : Leverage cheminformatics databases to cross-reference similar sulfonamides .

Q. How is the environmental stability and ecotoxicological impact of this compound assessed?

- Methodological Answer :

- Degradation Studies : HPLC-MS monitors hydrolysis (pH 7–9) and photolysis (UV light, λ = 254 nm) products.

- Ecotoxicology :

- Algal Growth Inhibition : Chlorella vulgaris exposed to 0.1–10 mg/L (72-h EC50).

- Soil Microcosms : Measure half-life (t1/2) under OECD 307 guidelines.

- Conceptual Framework : Align with long-term environmental fate studies (e.g., INCHEMBIOL project design) .

Q. What strategies optimize the compound’s aqueous solubility without compromising bioactivity?

- Methodological Answer :

- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) at the propyl linker.

- Co-Solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) for in vitro assays.

- Solid Dispersion : Polyvinylpyrrolidone (PVP) enhances dissolution rates (e.g., 2:1 drug:carrier ratio) .

Q. How are synergistic effects with co-administered compounds evaluated in pharmacological studies?

- Methodological Answer :

- Combination Index (CI) : Chou-Talalay method quantifies synergy (CI < 1) in cell viability assays.

- Isobolograms : Plot dose-response curves for fixed-ratio combinations (e.g., 1:1, 1:3).

- Case Study : Synergy observed with PDE inhibitors (e.g., 4-butoxy derivatives) via enhanced cAMP signaling .

Propiedades

IUPAC Name |

4-methoxy-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4S/c1-21-12-5-7-13(8-6-12)22(19,20)16-10-3-11-17-14(18)4-2-9-15-17/h2,4-9,16H,3,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZLGMIAHCZIPFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCCCN2C(=O)C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.